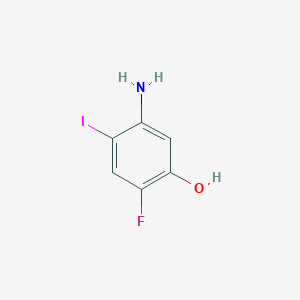
Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate is a chemical compound with the molecular formula C16H22F3N3O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to a phenyl ring, which is substituted with an amino group and a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. One common method involves reacting 4-amino-2-trifluoromethylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: TFA or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) is commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nature of the substituent introduced.
Deprotection Reactions: The major product is the free amine, 4-amino-2-trifluoromethylphenol.
Applications De Recherche Scientifique
Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to protect amino groups during multi-step syntheses.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate primarily involves its role as a protecting group for amino functions. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (4-bromomethylphenyl)carbamate
- Tert-butyl (2-aminophenyl)carbamate
Uniqueness
Tert-butyl (4-amino-2-trifluoromethylphenyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties. This makes it particularly useful in medicinal chemistry for the development of drugs with enhanced metabolic stability and bioavailability .
Propriétés
Formule moléculaire |
C12H15F3N2O2 |
|---|---|
Poids moléculaire |
276.25 g/mol |
Nom IUPAC |
tert-butyl N-[4-amino-2-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-9-5-4-7(16)6-8(9)12(13,14)15/h4-6H,16H2,1-3H3,(H,17,18) |
Clé InChI |
XTIWDNLYADGPNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)







![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)


